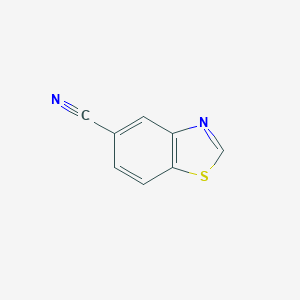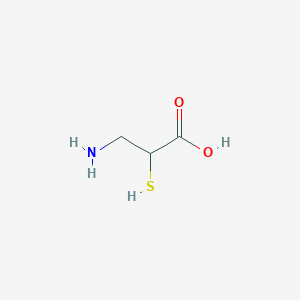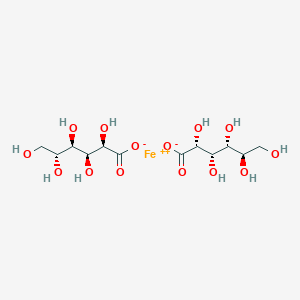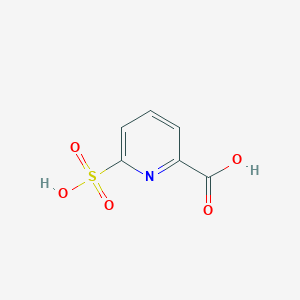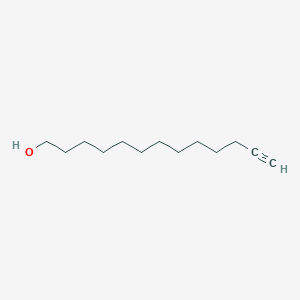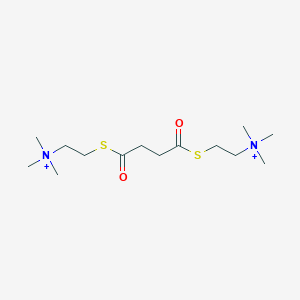
Succinyldithiocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Succinyldithiocholine, also known as succinylcholine, is a neuromuscular blocking agent that is commonly used in medical procedures such as surgery and intubation. It is a synthetic compound that is derived from choline and succinic acid. This compound is a powerful muscle relaxant that is used to induce paralysis in the skeletal muscles, making it an essential tool for medical procedures that require immobility.
Mecanismo De Acción
Succinyldithiocholine works by binding to the nicotinic acetylcholine receptor at the neuromuscular junction, causing depolarization and subsequent muscle contraction. However, due to its prolonged binding time, this compound ultimately leads to muscle paralysis.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It causes a decrease in acetylcholine release, which leads to muscle relaxation. It also causes an increase in intraocular pressure, which can be problematic for patients with glaucoma. Additionally, this compound can cause an increase in serum potassium levels, which can lead to cardiac arrhythmias.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Succinyldithiocholine is a powerful tool for researchers studying the neuromuscular junction. Its ability to induce muscle paralysis allows for precise measurements of muscle function and has been used in a variety of experiments. However, its prolonged binding time and potential side effects make it unsuitable for long-term experiments or studies on the effects of chronic muscle paralysis.
Direcciones Futuras
There are a number of potential future directions for research on succinyldithiocholine. One area of interest is the development of new muscle relaxants that have fewer side effects and shorter binding times. Additionally, research could be conducted on the use of this compound in the treatment of muscle disorders such as myasthenia gravis. Finally, further studies could be conducted on the biochemical and physiological effects of this compound to better understand its mechanisms of action and potential side effects.
Métodos De Síntesis
Succinyldithiocholine is synthesized through a reaction between succinic anhydride and choline chloride. The reaction results in the formation of Succinyldithiocholineine chloride, which is then purified through a series of chemical processes. The final product is a white crystalline powder that is soluble in water.
Aplicaciones Científicas De Investigación
Succinyldithiocholine has been extensively studied for its use in medical procedures. It is commonly used as a muscle relaxant during surgery and intubation, and its effects on the neuromuscular junction have been well documented. Research has also been conducted on the use of this compound in the treatment of muscle disorders such as myasthenia gravis.
Propiedades
Número CAS |
15196-10-8 |
|---|---|
Fórmula molecular |
C14H30N2O2S2+2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethylsulfanyl]butanoyl]sulfanylethyl]azanium |
InChI |
InChI=1S/C14H30N2O2S2/c1-15(2,3)9-11-19-13(17)7-8-14(18)20-12-10-16(4,5)6/h7-12H2,1-6H3/q+2 |
Clave InChI |
UFPJLFHIAWIYIW-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
SMILES canónico |
C[N+](C)(C)CCSC(=O)CCC(=O)SCC[N+](C)(C)C |
Sinónimos |
succinyldithiocholine succinyldithiocholine diiodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



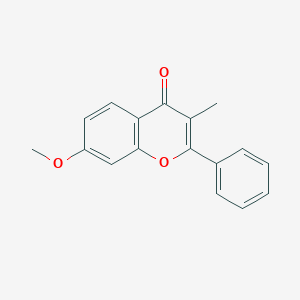
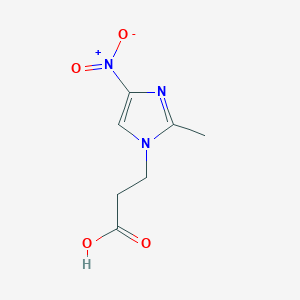
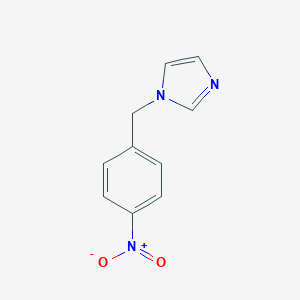
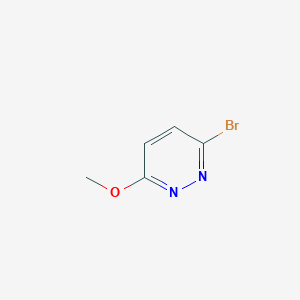
![[(4-Methylquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B96086.png)



